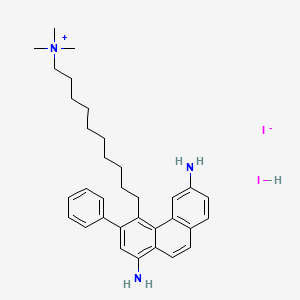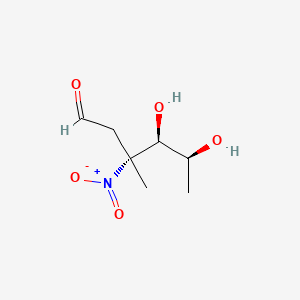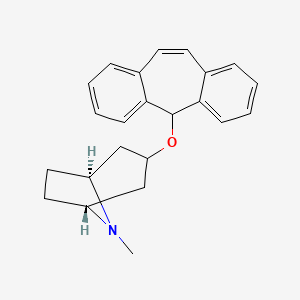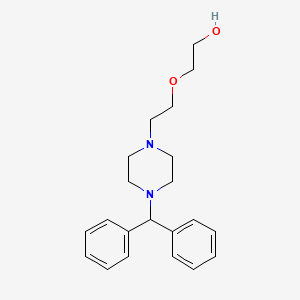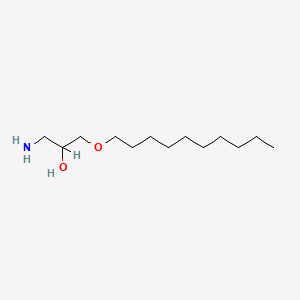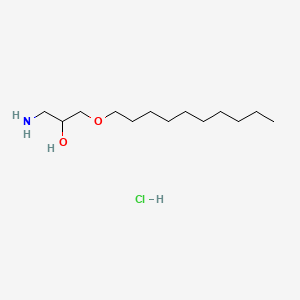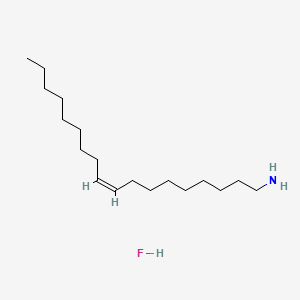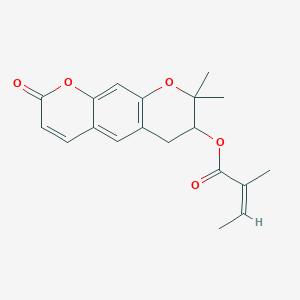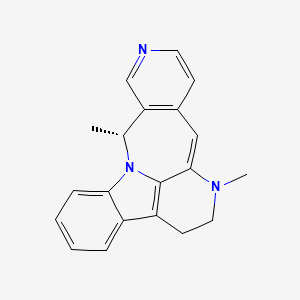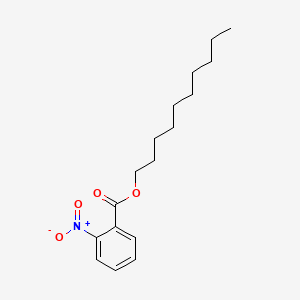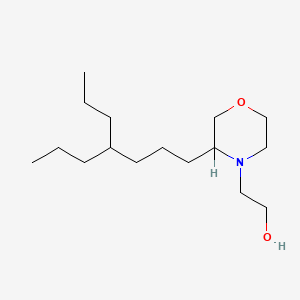
Delmopinol
Vue d'ensemble
Description
Le delmopinol est un surfactant d'amine tertiaire développé comme agent anti-plaque pour réduire la plaque dentaire et la gingivite en complément du nettoyage mécanique buccal. Contrairement aux autres produits sur le marché, le this compound possède des propriétés antibactériennes relativement faibles, ce qui signifie qu'il ne perturbe pas l'équilibre naturel du microbiote buccal . Au lieu de cela, il contrecarre la formation de nouvelle plaque en interférant avec les enzymes responsables de la synthèse des polysaccharides importants pour la formation et la stabilité de la matrice de la plaque .
Applications De Recherche Scientifique
Delmopinol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its effects on biofilms and microbial adhesion.
Medicine: Primarily used in oral hygiene products to prevent plaque and gingivitis
Industry: Evaluated for its potential use in food processing applications to reduce bacterial contamination.
Mécanisme D'action
Target of Action
Delmopinol primarily targets the biofilm matrix in the oral cavity . This matrix is a complex structure composed of various microbial species and extracellular polymeric substances, which forms naturally on the surfaces of exposed teeth and other areas of the oral cavity . This compound interacts with this matrix, specifically with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums .
Mode of Action
This compound, a cationic surfactant, interferes with the synthesis of polysaccharides, which are crucial for the formation and stability of the plaque matrix . It reduces the cohesive forces between the bacteria in existing plaque colonies, making their removal by mechanical means much easier . It forms a barrier over teeth and gums, preventing new plaque formation .
Biochemical Pathways
This compound disrupts the biochemical pathways responsible for the synthesis of glucan polysaccharides . These polysaccharides are essential components of the biofilm matrix, providing structural integrity and facilitating bacterial adhesion . By interfering with these pathways, this compound prevents the formation of a stable plaque matrix, thereby inhibiting plaque accumulation .
Pharmacokinetics
This compound is typically administered as a mouthwash formulation, intended for oral rinse during 1 minute and then to be expectorated . It is adsorbed to and absorbed through the oral mucosa . It diffuses through the mucosal membranes into the systemic circulation .
Result of Action
The primary result of this compound’s action is the reduction of plaque and prevention of gingivitis and periodontitis . By disrupting the formation of the plaque matrix, this compound facilitates the removal of existing plaque and inhibits the accumulation of new plaque . This leads to improved oral hygiene and a reduction in oral diseases associated with plaque accumulation .
Action Environment
The action of this compound is influenced by the environment in the oral cavity. The presence of saliva is crucial as this compound interacts with the salivary film on the oral mucosa . Rinsing with this compound increases the polarity of the saliva-coated mucosa, which assists in maintaining the hydrophilicity of the mucosal pellicle, thereby reinforcing hydration of the mucosa . This suggests that the hydration level and pH of the oral cavity may influence the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
Delmopinol interacts with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . It counteracts new plaque formation by interfering with these enzymes .
Cellular Effects
This compound has been shown to selectively affect certain species of oral bacteria which are of importance in plaque formation . It is a relatively weak antimicrobial in comparison with chlorhexidine . It may selectively affect certain species of oral bacteria which are of importance in plaque formation .
Molecular Mechanism
This compound, being a surface-active cationic agent, interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .
Temporal Effects in Laboratory Settings
Rinsing with this compound increased the polarity of the saliva coated mucosa during the time of observation . The binding of this compound was verified in the autoradiograms showing that radioactivity remained in the rat oral mucosa after 24 hours . This compound was not irreversibly bound .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studiedMany reactions to drugs are dose-related and are typically reversible with discontinuation of treatment and supportive care .
Metabolic Pathways
This compound is a morpholine derivative , and morpholines are known to be involved in a variety of biochemical processes.
Transport and Distribution
This compound interacts with the salivary film of the upper labial mucosa and affects its polarity . It appears that this compound assists in the maintenance of the hydrophilicity of the mucosal pellicle and thereby also reinforcing hydration of the mucosa . The rat autoradiograms showed that radioactivity remains in the oral mucosa after 24 hours, but diffuses through the mucosal membranes into the systemic circulation .
Subcellular Localization
Given its role in interacting with the salivary film on the mucosal surface, it is likely that this compound primarily localizes to the extracellular space and the surface of cells in the oral cavity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le delmopinol (3-(4-propylheptyl)-4-morpholinethanol) peut être synthétisé en faisant réagir l'oxazolidine [2,3-c] morpholine avec un réactif de Grignard . Le processus implique les étapes suivantes :
- Préparation de l'oxazolidine [2,3-c] morpholine.
- Réaction avec un réactif de Grignard pour former du this compound.
- Conversion éventuelle de la base libre de this compound en un sel pharmaceutiquement acceptable, tel que le chlorhydrate de this compound .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus assure un rendement et une pureté élevés du produit final, ce qui est essentiel pour son utilisation dans les produits d'hygiène buccale .
Analyse Des Réactions Chimiques
Types de réactions : Le delmopinol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium peuvent être utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués du this compound.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme surfactant dans diverses réactions et procédés chimiques.
Biologie : Étudié pour ses effets sur les biofilms et l'adhésion microbienne.
Médecine : Principalement utilisé dans les produits d'hygiène buccale pour prévenir la plaque dentaire et la gingivite
5. Mécanisme d'action
Le this compound exerce ses effets en interagissant avec le pelliculaire acquis précocement, une fine couche de polymères et de protéines salivaires recouvrant les dents et les gencives . Il forme une barrière sur les dents et les gencives, empêchant l'adhésion et la colonisation microbienne sur la surface des dents et des gencives . Le this compound lui-même n'a aucune activité bactéricide mais réduit les forces de cohésion entre les bactéries, ce qui facilite leur élimination par des moyens mécaniques .
Composés similaires :
Chlorhexidine : Un antiseptique largement utilisé ayant de fortes propriétés antibactériennes.
Chlorure de cétylpyridinium : Un autre antiseptique utilisé dans les produits d'hygiène buccale.
Comparaison :
Propriétés antibactériennes : Contrairement à la chlorhexidine et au chlorure de cétylpyridinium, le this compound a de faibles propriétés antibactériennes, ce qui signifie qu'il ne perturbe pas le microbiote buccal naturel.
Mécanisme d'action : Le this compound agit en empêchant l'adhésion microbienne plutôt qu'en tuant les bactéries, ce qui le rend unique parmi les agents d'hygiène buccale.
Le mécanisme d'action unique du this compound et ses faibles propriétés antibactériennes en font un composé précieux en matière d'hygiène buccale, offrant une alternative aux antiseptiques traditionnels.
Comparaison Avec Des Composés Similaires
Chlorhexidine: A widely used antiseptic with strong antibacterial properties.
Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.
Comparison:
Antibacterial Properties: Unlike chlorhexidine and cetylpyridinium chloride, delmopinol has low antibacterial properties, which means it does not disrupt the natural oral microbiota.
Mechanism of Action: this compound works by preventing microbial adhesion rather than killing bacteria, making it unique among oral hygiene agents.
This compound’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.
Propriétés
IUPAC Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOWAYMMZCQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868552 | |
| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79874-76-3 | |
| Record name | Delmopinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmopinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMOPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?
A1: this compound hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].
Q2: How does this compound hydrochloride impact the structural integrity of dental plaque?
A2: this compound hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. This compound reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].
Q3: Does this compound hydrochloride directly kill bacteria found in dental plaque?
A3: While this compound hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].
Q4: How does this compound hydrochloride interact with salivary pellicles?
A4: The interaction of this compound hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of this compound to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of this compound hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.
Q6: Are there studies on this compound hydrochloride's compatibility with various dental materials or its catalytic properties?
A6: The provided abstracts predominantly focus on this compound hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.
Q7: Is there information available on how modifications to the this compound hydrochloride structure affect its activity?
A7: The provided research abstracts do not delve into specific structure-activity relationship studies for this compound hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.
Q8: Do the abstracts offer insights into SHE regulations concerning this compound hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?
A8: The abstracts primarily concentrate on this compound hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.
Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to this compound hydrochloride?
A9: The provided research primarily emphasizes the effects of this compound hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.
Q10: Is there information on the environmental impact of this compound hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?
A10: The provided research abstracts primarily focus on the effects of this compound hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.
Q11: Do the research abstracts touch upon the research infrastructure supporting this compound hydrochloride development, its historical context, or potential cross-disciplinary applications?
A11: The abstracts concentrate on this compound hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.
Q12: Does this compound hydrochloride impact the composition of the oral microbiota?
A14: Research suggests that this compound hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].
Q13: How does the duration of this compound hydrochloride rinsing affect its efficacy in inhibiting plaque growth?
A15: A study evaluating different rinse times (15, 30, and 60 seconds) with this compound hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].
Q14: Are there any reported side effects associated with this compound hydrochloride use?
A16: Commonly reported side effects of this compound hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


